Afuresertib hydrochloride is a pan-AKT kinase inhibitor that has been studied for its potential therapeutic effects in various types of cancer. AKT kinase is a critical component of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting AKT kinase, afuresertib aims to restore drug sensitivity in tumors that have developed resistance to conventional treatments.
Afuresertib works by targeting the AKT kinase, which is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. The inhibition of AKT kinase by afuresertib can lead to the disruption of these processes, thereby inducing apoptosis and inhibiting the growth of cancer cells. This mechanism of action makes afuresertib a promising candidate for combination therapy with other chemotherapeutic agents to enhance their efficacy, particularly in drug-resistant cancers.
In a Phase IB study, afuresertib was administered in combination with paclitaxel and carboplatin to patients with recurrent platinum-resistant epithelial ovarian cancer (PROC) and primary platinum-refractory ovarian cancer (PPROC). The study aimed to determine the maximum tolerated dose (MTD) of afuresertib when used in this combination and to evaluate its safety, tolerability, and clinical activity. The results showed that the MTD of afuresertib was 125 mg/day, and the combination demonstrated efficacy in recurrent PROC with an overall response rate (ORR) of 32% by RECIST 1.1 criteria and a median progression-free survival of 7.1 months1.
Another study evaluated the efficacy and safety of afuresertib in patients with Langerhans cell histiocytosis (LCH), a rare disease characterized by the accumulation of Langerhans cells in various organs. The study was a single-arm, open-label trial that included adults and adolescents with relapsed/refractory LCH as well as treatment-naive patients. Afuresertib was administered at 125 mg once daily, and the results indicated that it was active in patients with both treatment-naive and relapsed/refractory LCH. The pharmacokinetic and safety profile of afuresertib in LCH patients was consistent with that observed in patients with other hematologic malignancies. Among the patients evaluated, 29% were reported as better at the three and/or six-month disease assessment2.
CAS No.: 30784-30-6
CAS No.: 135-37-5
CAS No.:
CAS No.:
CAS No.: